molecular formula C16H19N3O3 B2634195 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide CAS No. 1903393-49-6

2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide

Cat. No.: B2634195
CAS No.: 1903393-49-6
M. Wt: 301.346
InChI Key: ITXHDVSIJOLYDZ-UHFFFAOYSA-N
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Description

2-(4-Acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a synthetic small molecule of high interest in biomedical research for its potential as a biologically active compound. The structure, featuring a 1,2-oxazole (isoxazole) heterocycle linked via a flexible alkyl chain to a diphenylacetamide core, is characteristic of scaffolds designed to modulate protein-protein interactions and enzyme activity . This molecular architecture is frequently explored in the development of pharmacologically active agents, and similar compounds have been investigated as potential inhibitors of specific enzymes . The acetamidophenyl moiety is a common pharmacophore found in molecules that interact with various biological targets, suggesting this compound's utility in probing cellular pathways. Its well-defined structure makes it a valuable candidate for structure-activity relationship (SAR) studies in medicinal chemistry, particularly in the design and optimization of novel receptor antagonists or enzyme inhibitors . The compound is provided as a high-purity solid, intended for use in in vitro assays and as a key intermediate in organic synthesis and drug discovery efforts. It is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment and adhere to all relevant laboratory safety regulations.

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12(20)19-15-6-4-13(5-7-15)9-16(21)17-8-2-3-14-10-18-22-11-14/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXHDVSIJOLYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acetamidophenyl intermediate: This can be achieved by acetylation of 4-aminophenol.

    Preparation of the oxazole ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the intermediates: The final step involves coupling the acetamidophenyl intermediate with the oxazole ring through a suitable linker, such as a propyl chain.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The acetamidophenyl group may interact with enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)

  • Structure: Shares the acetamide backbone and a propyl chain substituent but replaces the oxazole with a dimethylamino group and a fluorophenyl-indazol moiety.
  • Activity: Inhibits Trypanosoma brucei TRYS enzyme (IC₅₀ = 0.045 µM) and exhibits anti-trypanosomal activity (EC₅₀ = 6.9 ± 0.2 µM) .
  • Comparison: The dimethylamino and indazol groups may enhance membrane permeability compared to the oxazole in the target compound. However, the absence of an acetamidophenyl group could reduce aromatic stacking interactions in certain targets.

BK47181 (2-(2-Chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide)

  • Structure : Nearly identical to the target compound but substitutes the 4-acetamidophenyl group with a 2-chloro-6-fluorophenyl moiety.
  • The oxazolylpropyl chain is retained, suggesting shared target engagement mechanisms .

Heterocyclic Acetamide Derivatives

(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide

  • Structure: Features a thiazole ring instead of oxazole and a phenylethylamino side chain.
  • Comparison : Thiazole’s sulfur atom may improve lipophilicity compared to oxazole, affecting bioavailability. The phenylethyl group could enhance CNS penetration, differing from the acetamidophenyl’s polar nature .

Perfluoroalkyl Thio-Modified Acetamides

  • Examples : Acetamide derivatives with γ-ω-perfluoro-C₄₋₂₀-alkyl thio groups (e.g., CAS 2738952-61-7, 2742694-36-4).
  • Comparison : These compounds prioritize surfactant or polymer applications due to perfluoroalkyl chains, contrasting with the target compound’s pharmacological design. The oxazole and acetamidophenyl groups are absent, highlighting divergent synthetic goals .

Pharmacological Screening Context

Compounds like 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide are typically evaluated using high-throughput screening (HTS) platforms, such as the microculture tetrazolium assay. This method correlates cellular viability with drug sensitivity (r² = 0.89–0.99), enabling rapid profiling across diverse cancer cell lines . While specific data for the target compound are unavailable, structurally similar molecules (e.g., DDU86439) demonstrate the importance of substituent optimization in achieving potency.

Biological Activity

2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific activities, supported by case studies and research findings.

Synthesis

The synthesis of 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves several key steps:

  • Formation of Acetamidophenyl Intermediate : This is achieved through the acetylation of 4-aminophenol.
  • Preparation of the Oxazole Ring : The oxazole ring is synthesized via cyclization reactions involving appropriate precursors.
  • Coupling of Intermediates : The final step involves coupling the acetamidophenyl intermediate with the oxazole moiety through a propyl linker.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The acetamidophenyl group may interact with enzymes or receptors, while the oxazole ring can engage in hydrogen bonding and other interactions. These interactions modulate various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide exhibit antimicrobial properties. For instance, studies on N-substituted phenyl derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while demonstrating moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .

CompoundTarget OrganismsEfficacy
N-(4-chlorophenyl)-2-chloroacetamideS. aureus, MRSAHigh
N-(3-bromophenyl)-2-chloroacetamideE. coli, C. albicansModerate

Anticonvulsant Activity

In a study evaluating various acetamide derivatives for anticonvulsant activity, compounds structurally related to 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide were tested in animal models. The results indicated significant activity in models of maximal electroshock (MES) seizures, suggesting potential therapeutic applications in epilepsy management .

CompoundDose (mg/kg)MES Protection
Compound A100Effective
Compound B300Effective

Case Studies

  • Antimicrobial Screening : A study screened twelve newly synthesized N-substituted phenyl derivatives for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results showed that compounds with higher lipophilicity exhibited better penetration through cell membranes, enhancing their antimicrobial efficacy against Gram-positive bacteria .
  • Anticonvulsant Evaluation : Another investigation focused on the anticonvulsant properties of N-substituted acetamides revealed that certain derivatives provided significant protection in MES tests at various doses, indicating their potential as effective anticonvulsants .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed. For example, coupling reactions involving acetamide derivatives and oxazole-containing intermediates are common. Acetylation of the phenyl group can be achieved using acetyl chloride in the presence of a base like Na₂CO₃ in dichloromethane (CH₂Cl₂), followed by reflux and purification via column chromatography (e.g., using CH₂Cl₂/MeOH gradients) or recrystallization from ethyl acetate . Purity validation requires HPLC or LC-MS (>95% purity), supported by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Characterize aromatic protons (δ 7.1–7.7 ppm for phenyl groups), acetamide carbonyls (δ ~168–170 ppm), and oxazole protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry : ESI/APCI(+) modes can detect molecular ion peaks (e.g., [M+H]⁺) and confirm molecular weight .
  • FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What solvent systems are suitable for solubility testing of this compound?

  • Methodology : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers (pH 4–8). Use sonication or mild heating (≤50°C) to enhance dissolution. Solubility profiles should be quantified via UV-Vis spectroscopy at λmax ~255 nm (typical for acetamide derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound, and how do results compare to experimental data?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments to predict reactivity .
  • Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data. Discrepancies >5% may indicate limitations in basis set selection or solvent effects .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), concentrations (µM–nM range), and controls (DMSO vehicle).
  • Meta-Analysis : Use tools like PRISMA to evaluate bias in published data. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Functional Group Modification : Synthesize derivatives with substituents on the phenyl ring (e.g., -NO₂, -Cl) or oxazole moiety (e.g., methyl, bromo).
  • In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina. Prioritize candidates with improved binding energies (ΔG ≤ -8 kcal/mol) .

Q. What safety protocols are critical for handling this compound in vitro?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood for powder handling.
  • Waste Disposal : Neutralize with 10% NaOH before disposal in designated hazardous waste containers .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental solubility/stability data?

  • Methodology :

  • Parameter Adjustment : Refine computational models by incorporating solvent effects (e.g., COSMO-RS for solvation energy) and temperature-dependent parameters.
  • Experimental Replication : Repeat stability assays (e.g., 24-hour PBS incubation at 37°C) with controlled humidity and oxygen levels .

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

  • Methodology :

  • Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism. Report IC₅₀ values with 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

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